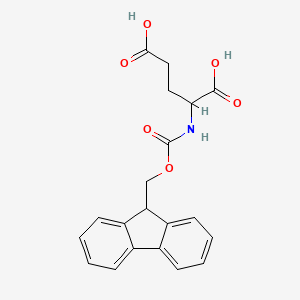

2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid

Overview

Description

“2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid” is a chemical compound with the molecular formula C20H19NO6 . It’s also known as "(2S)-2- { [ (9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.

Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 369.37 . It’s a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

- 2-(9H-Fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid has been utilized in the synthesis of various chemical compounds. For example, it is involved in the preparation of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and N‐Fmoc‐thiourea (Le & Goodnow, 2004). This compound has shown relevance in organic synthesis, particularly in the development of linkers for solid phase synthesis (Bleicher, Lutz, & Wuethrich, 2000).

Applications in Bioimaging and Photophysics

- This compound plays a crucial role in the synthesis of electro-optical materials due to its spectral properties. For instance, the synthesis and spectral measurements of thiophene–fluorene π-conjugated derivatives utilizing this compound have been explored, demonstrating potential for applications in electro-optical materials (Lukes et al., 2005).

- Additionally, its derivatives have been investigated for bioimaging applications. A study on the linear photophysical characterization and two-photon absorption properties of a water-soluble fluorene derivative showed promising results for integrin imaging (Morales et al., 2010).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Fmoc-DL-glutamic acid, also known as 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanedioic acid or 2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic Acid, is a derivative of glutamic acid. It plays a significant role in peptide synthesis and has a wide range of applications in biochemical research .

Target of Action

The primary target of Fmoc-DL-glutamic acid is the amine group of amino acids. It is used as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

Fmoc-DL-glutamic acid interacts with its targets through the formation of peptide bonds. The Fmoc group provides protection to the amine group of an amino acid during the peptide synthesis process . This protection is crucial as it prevents unwanted side reactions that could interfere with the desired peptide sequence. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing for the continuation of the peptide chain .

Biochemical Pathways

Fmoc-DL-glutamic acid is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The Fmoc group’s presence allows for the selective and sequential addition of amino acids in the desired order, enabling the synthesis of complex peptides .

Pharmacokinetics

Glutamic acid is generally well-absorbed and distributed throughout the body, participating in various metabolic processes before being excreted .

Result of Action

The primary result of Fmoc-DL-glutamic acid’s action is the successful synthesis of peptides. By protecting the amine group during synthesis, Fmoc-DL-glutamic acid allows for the precise assembly of amino acids into the desired peptide sequence . This enables the production of peptides for various applications, from biological research to drug development .

Action Environment

The action of Fmoc-DL-glutamic acid is highly dependent on the environmental conditions of the peptide synthesis process. The presence of a base is necessary for the removal of the Fmoc group, allowing the peptide chain to continue . Additionally, the stability of Fmoc-DL-glutamic acid can be influenced by factors such as temperature and pH .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPWHIXHJNNGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(methylthio)phenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3235990.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3235998.png)

![benzo[d][1,2,3]thiadiazol-4-aMine](/img/structure/B3236022.png)

![Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3236024.png)

![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B3236041.png)

![n-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)acetamide](/img/structure/B3236057.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B3236070.png)